TFB-TBOA (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFB-TBOA (hydrate) involves multiple steps, starting with the preparation of the key intermediate, (3S)-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid. The synthetic route typically includes the following steps:
Formation of the benzoyl intermediate:
Coupling reaction: The benzoyl intermediate is then coupled with an amino phenyl methoxy compound under specific reaction conditions to form the desired product.
Hydration: The final step involves the hydration of the compound to obtain TFB-TBOA (hydrate).
Industrial Production Methods
Industrial production of TFB-TBOA (hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
TFB-TBOA (hydrate) primarily undergoes substitution reactions due to the presence of functional groups such as the trifluoromethyl group and the benzoyl group. These reactions are crucial for modifying the compound to enhance its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of TFB-TBOA (hydrate) include trifluoromethyl benzoyl chloride, amino phenyl methoxy compounds, and various solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .
Major Products Formed
The major product formed from these reactions is TFB-TBOA (hydrate) itself, which is a potent inhibitor of EAAT1 and EAAT2. Other derivatives may also be formed depending on the specific modifications made to the compound during the synthesis process .
Scientific Research Applications
TFB-TBOA (hydrate) has a wide range of applications in scientific research, particularly in the fields of neuroscience, biology, and medicine. Some of its key applications include:
Neuroscience: TFB-TBOA (hydrate) is used to study the role of glutamate transporters in synaptic transmission and neurodegenerative diseases. .
Biology: The compound is used to investigate the regulation of glutamate homeostasis and its impact on cellular functions. .
Medicine: TFB-TBOA (hydrate) is explored for its potential therapeutic applications in treating neurological disorders by modulating glutamate levels in the brain
Industry: The compound is used in the development of new drugs targeting glutamate transporters and in the production of research chemicals
Mechanism of Action
TFB-TBOA (hydrate) exerts its effects by inhibiting the activity of excitatory amino acid transporter 1 (EAAT1) and excitatory amino acid transporter 2 (EAAT2). These transporters are responsible for the uptake of glutamate from the synaptic cleft, thereby regulating synaptic transmission and preventing excitotoxicity. By blocking these transporters, TFB-TBOA (hydrate) increases extracellular glutamate levels, which can modulate synaptic activity and influence various neurological processes .
Comparison with Similar Compounds
TFB-TBOA (hydrate) is unique in its high potency and selectivity for EAAT1 and EAAT2 compared to other glutamate transporter inhibitors. Some similar compounds include:
L-trans-pyrrolidine-2,4-dicarboxylate (PDC): Another glutamate transporter inhibitor but with lower potency.
DL-threo-beta-benzyloxyaspartate (DL-TBOA): A less selective inhibitor compared to TFB-TBOA (hydrate).
L-serine-O-sulfate (SOS): Inhibits glutamate transporters but with different selectivity profiles
TFB-TBOA (hydrate) stands out due to its high selectivity and potency, making it a valuable tool in neuroscience research.
Properties
Molecular Formula |
C19H19F3N2O7 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid;hydrate |
InChI |
InChI=1S/C19H17F3N2O6.H2O/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27;/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29);1H2/t14-,15-;/m0./s1 |
InChI Key |
BGQSOHVMCTUIIO-YYLIZZNMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.